molecular formula C6H8ClN5O B1384440 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride CAS No. 786693-71-8

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride

Cat. No.: B1384440
CAS No.: 786693-71-8
M. Wt: 201.61 g/mol
InChI Key: QSUPOMMMOISQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride is a chemical compound with a unique structure that belongs to the purine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride typically involves the reaction of appropriate purine derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different purine derivatives.

    Reduction: Reduction reactions can lead to the formation of more reduced purine analogs.

    Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-one derivatives, while substitution reactions can produce a wide range of functionalized purines.

Scientific Research Applications

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in biological processes and as a probe for purine metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: Another purine derivative with similar chemical properties.

    7-Methylguanine: A methylated purine that shares structural similarities.

    6-Mercaptopurine: A purine analog used in chemotherapy.

Uniqueness

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-7-methyl-1H-purin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O.ClH/c1-11-2-8-4-3(11)5(12)10-6(7)9-4;/h2H,1H3,(H3,7,9,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUPOMMMOISQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.